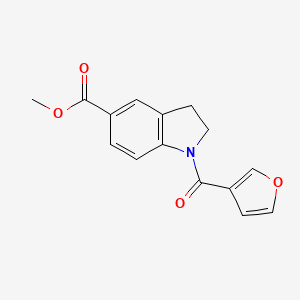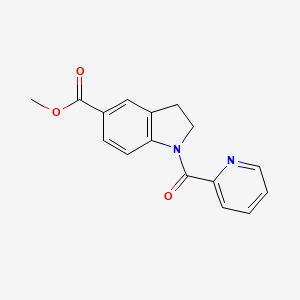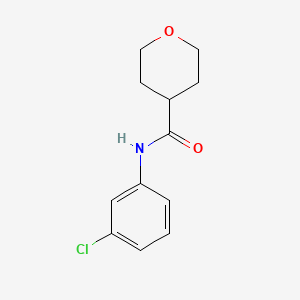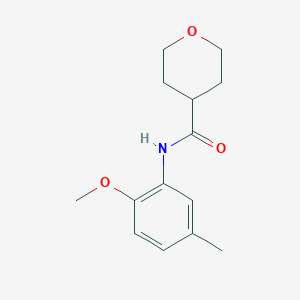
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDIC is a derivative of indole, a naturally occurring compound found in various plants and animals. The synthesis of MDIC involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound.
Wirkmechanismus
The mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a protective effect on neurons, which may be due to its ability to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is its neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases. One limitation of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate. One direction is the development of new derivatives of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, which may lead to the development of new drugs with similar activity. Finally, the investigation of the potential use of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
Synthesemethoden
The synthesis of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is a white to off-white crystalline powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)11-2-3-13-10(8-11)4-6-16(13)14(17)12-5-7-20-9-12/h2-3,5,7-9H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZKWRRVJFLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)




![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
